molecular formula C15H14N4O2S B2887123 N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226442-49-4

N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No. B2887123
CAS RN: 1226442-49-4
M. Wt: 314.36
InChI Key: ZDFQOISYECDVRH-UHFFFAOYSA-N
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Description

The compound “N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The thiazole ring is substituted with a methyl group at the 4-position . The compound also contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Chemical Properties and Synthesis

A study on the Synthesis and Chemical Properties of related indole and indazole derivatives identified four cannabimimetic indazole and indole derivatives in new illegal psychoactive substances. These compounds were characterized using advanced techniques such as liquid chromatography–high-resolution mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy, highlighting their structural and chemical properties (Qian et al., 2015).

Reactions and Derivatives

In another study, Reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and aryl isothiocyanates led to the formation of 5H-pyrimido[5,4-b]indole derivatives, demonstrating the potential of these compounds in synthesizing novel heterocyclic structures (Shestakov et al., 2009).

Metabolism Studies

A detailed Metabolism Study on four synthetic cannabinoids, including indazole and indole derivatives, by human liver microsomes identified metabolites generated by N-dealkylation and hydroxylation. This study provides insights into the metabolic pathways of these compounds, which is crucial for developing potential therapeutic agents (Li et al., 2018).

Molecular Co-Crystals

Research on Molecular Co-Crystals of 2-aminothiazole derivatives with carboxylic-acid-substituted heterocyclics demonstrated the potential of these compounds in forming stable molecular adducts. The study provides valuable insights into the hydrogen-bonding patterns and structural properties of these co-crystals (Lynch et al., 1999).

Antitumor Properties

An investigation into Antitumor Imidazotetrazines highlighted the synthesis and chemistry of a novel broad-spectrum antitumor agent derived from imidazole carboxamide. The study sheds light on the potential of these compounds in cancer therapy, through their curative activity against certain leukemia types (Stevens et al., 1984).

properties

IUPAC Name

N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-8-22-15(18-9)19-13(20)7-17-14(21)11-6-16-12-5-3-2-4-10(11)12/h2-6,8,16H,7H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQOISYECDVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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